

# (Rac)-Tivantinib pharmacokinetics and pharmacodynamics

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## Compound of Interest

Compound Name: (Rac)-Tivantinib

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An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **(Rac)-Tivantinib**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(Rac)-Tivantinib** (ARQ 197) is an orally bioavailable small molecule that has been extensively investigated as a targeted anti-cancer agent. Initially characterized as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action is now understood to be more complex, involving the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Tivantinib, drawing from a wide range of preclinical and clinical studies. It is designed to be a thorough resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

## Introduction

Tivantinib was developed to target the HGF/c-MET signaling pathway, which is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, invasion, and angiogenesis.[1][2] While it has shown some efficacy, particularly in MET-high tumors, its clinical development has been met with mixed results.[3][4] A significant body of research now indicates that Tivantinib also possesses anti-tumor activity independent of c-MET

inhibition, primarily through its effects on tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5][6] This dual mechanism of action adds a layer of complexity to its clinical application and necessitates a detailed understanding of its PK and PD profiles.

## Pharmacodynamics: Mechanism of Action

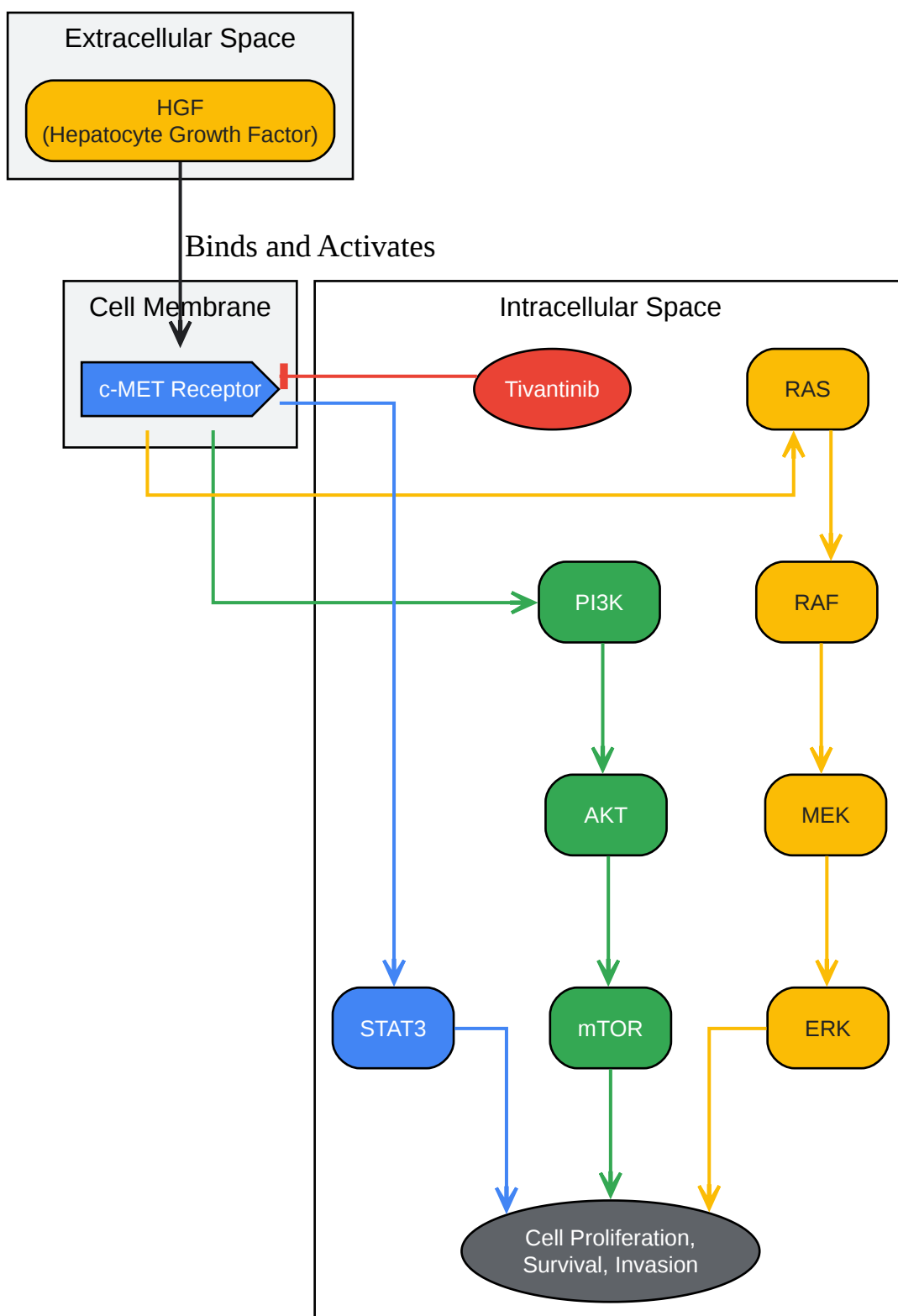
### Inhibition of the c-MET Signaling Pathway

Tivantinib was initially identified as a selective inhibitor of the c-MET receptor tyrosine kinase.[7] It binds to the inactive, unphosphorylated conformation of c-MET, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[8] Key pathways inhibited by the blockade of c-MET include:

- PI3K/AKT Pathway: Involved in cell survival and proliferation.
- RAS/MEK/ERK Pathway: Crucial for cell growth and division.
- STAT3 Pathway: Plays a role in cell survival and differentiation.

The inhibition of these pathways ultimately leads to reduced tumor cell growth, invasion, and angiogenesis.[9]

### Signaling Pathway Diagram: Tivantinib Inhibition of the c-MET Pathway



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Caption: Tivantinib's inhibition of the c-MET signaling cascade.

## Disruption of Microtubule Polymerization

Subsequent research revealed that Tivantinib's cytotoxic effects are not solely dependent on c-MET inhibition.[5] It has been demonstrated that Tivantinib acts as a microtubule-disrupting agent, inhibiting tubulin polymerization.[6] This action is similar to that of vinca alkaloids. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells, irrespective of their c-MET status.[5]

## Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of Tivantinib from various preclinical studies.

Parameter	Cell Line	Cancer Type	Value	Reference
Ki (c-MET)	-	-	355 nM	[7]
IC50 (c-MET phosphorylation)	HT29, MKN-45, MDA-MB-231, NCI-H441	Colon, Gastric, Breast, NSCLC	100 - 300 nM	[10]
IC50 (Cell Proliferation)	IMR-32	Neuroblastoma	1.19 µM	[11]
IC50 (Cell Proliferation)	SK-N-AS	Neuroblastoma	7.32 µM	[11]
Tumor Growth Inhibition	HT29 Xenograft	Colon Cancer	45-79% at 200 mg/kg	[12]

## Pharmacokinetics

The pharmacokinetic profile of Tivantinib has been evaluated in numerous clinical trials across different patient populations and cancer types. Its absorption, distribution, metabolism, and excretion are influenced by several factors, most notably the patient's CYP2C19 genotype.

## Absorption and Distribution

Tivantinib is orally administered and reaches peak plasma concentrations (T<sub>max</sub>) approximately 3 hours after administration.[\[9\]](#)

## Metabolism and Elimination

Tivantinib is primarily metabolized by the cytochrome P450 enzyme CYP2C19 and to a lesser extent by CYP3A4/5.[\[13\]](#) This metabolic pathway has significant clinical implications, as individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2C19 genotype. Poor metabolizers exhibit significantly higher plasma concentrations of Tivantinib compared to extensive metabolizers at the same dosage.[\[13\]](#) This has led to dose adjustments in clinical trials based on CYP2C19 status.[\[13\]](#)

## Pharmacokinetic Data from Clinical Trials

The following tables summarize key pharmacokinetic parameters of Tivantinib from various clinical studies.

Table 3.1: Single-Dose Pharmacokinetics of Tivantinib (360 mg)[\[2\]](#)

Parameter	Mean (SD)
C <sub>max</sub> (ng/mL)	2886.0 (1936.5)
AUC <sub>0–12</sub> (ng·hr/mL)	21000.4 (18224.7)

Table 3.2: Multiple-Dose Pharmacokinetics of Tivantinib (360 mg BID)[\[2\]](#)

Parameter	Mean (SD)
C <sub>max</sub> (ng/mL)	3201.6 (2603.6)
AUC <sub>0–12</sub> (ng·hr/mL)	25819.3 (28016.0)

Table 3.3: Pharmacokinetics in a Pediatric Population (240 mg/m<sup>2</sup>)[\[14\]](#)

Parameter	Observation
Variability	High interpatient variability (20-fold) in Cmax and AUC0-8h

## Experimental Protocols

### Cell Proliferation Assay (CCK-8)

- Cell Seeding: Plate cancer cells (e.g., MHCC97L, MHCC97H, Huh7, HepG2) at a density of 4,000-8,000 cells per well in 96-well plates.[8]
- Treatment: After 24 hours, treat the cells with various concentrations of Tivantinib or DMSO (vehicle control) for the desired duration (e.g., 48 or 72 hours).[8]
- CCK-8 Addition: Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.[8]
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

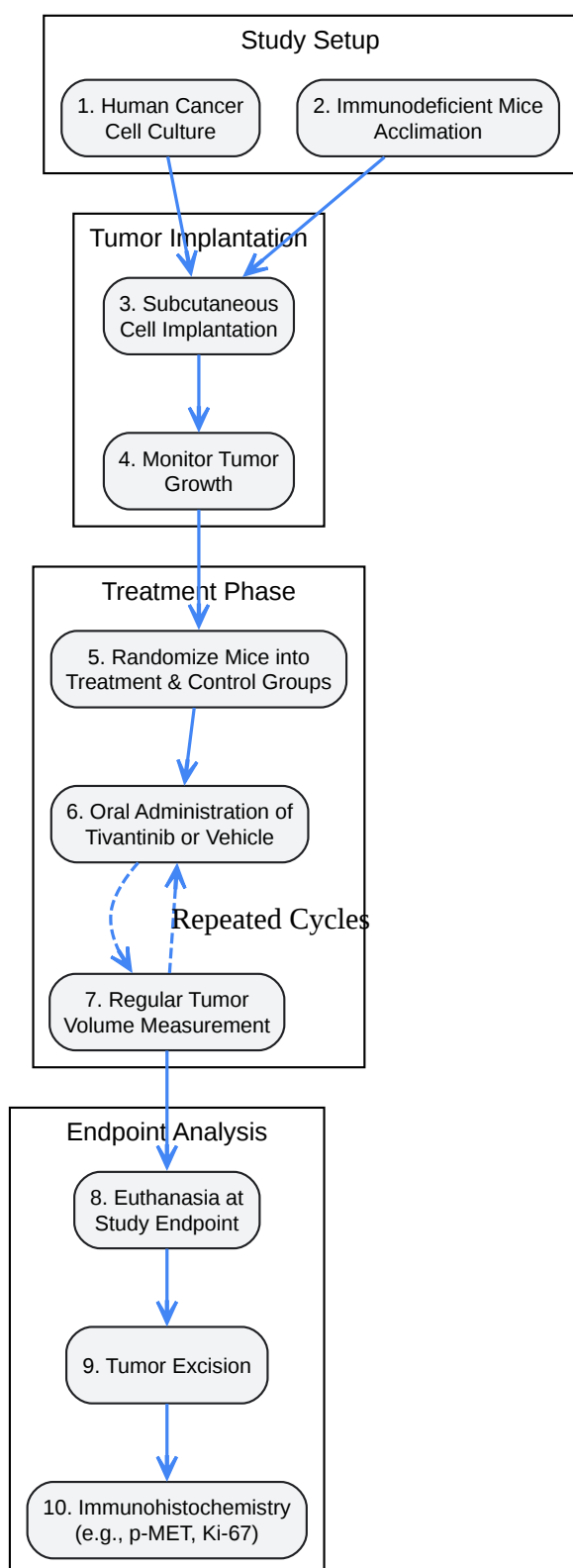
### In Vitro Tubulin Polymerization Assay

- Preparation: Use a fluorescence-based tubulin polymerization assay kit. Re-suspend purified tubulin in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 1 mM GTP, 20% v/v glycerol).[8]
- Assay Setup: Add the tubulin solution to a 96-well plate containing different concentrations of Tivantinib, a polymer stabilizer (e.g., paclitaxel), and a depolymerizer (e.g., vincristine) as controls.[8]
- Fluorescence Reading: Measure the fluorescence intensity at regular intervals to monitor tubulin polymerization. An increase in fluorescence indicates polymerization.[8]

### Human Tumor Xenograft Model

- Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[\[15\]](#)
- Tumor Cell Implantation: Subcutaneously inoculate human cancer cells (e.g.,  $5 \times 10^6$  HT29 cells) into the flanks of the mice.[\[15\]](#)
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g.,  $\sim 100 \text{ mm}^3$ ), randomize the mice into treatment and control groups.[\[15\]](#)
- Treatment Administration: Administer Tivantinib orally at the desired dose and schedule (e.g., 200 mg/kg daily for 5 days, followed by a 2-day break, for four cycles). The control group receives the vehicle.[\[15\]](#)
- Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.[\[15\]](#)
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-MET, Ki-67).[\[12\]](#)

## Experimental Workflow Diagram: Xenograft Study



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Caption: Workflow for a preclinical xenograft study of Tivantinib.



## Clinical Experience and Considerations

Clinical trials of Tivantinib have been conducted in a variety of solid tumors, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.

- **Hepatocellular Carcinoma (HCC):** A Phase 2 trial in second-line HCC showed a significant improvement in time to progression in patients with MET-high tumors.[\[16\]](#) However, a subsequent Phase 3 trial (METIV-HCC) did not meet its primary endpoint of improving overall survival in this patient population.[\[3\]](#) Another Phase 3 trial in a Japanese population (JET-HCC) also failed to show a significant difference in progression-free survival.[\[4\]](#)
- **Non-Small Cell Lung Cancer (NSCLC):** Tivantinib has been evaluated in combination with EGFR inhibitors like erlotinib. While some early-phase studies showed promise, a large Phase 3 trial did not demonstrate a significant improvement in overall survival.
- **Colorectal Cancer:** A Phase 1/2 study of Tivantinib in combination with cetuximab and irinotecan in KRAS wild-type metastatic colorectal cancer showed that the combination was well-tolerated but did not significantly improve progression-free survival.[\[17\]](#)

**Adverse Events:** The most common treatment-related adverse events associated with Tivantinib include neutropenia, anemia, fatigue, and gastrointestinal toxicities.[\[16\]](#)[\[17\]](#) The incidence of neutropenia has been noted to be higher in patients with HCC compared to those with other solid tumors, and this has been correlated with Tivantinib exposure.[\[15\]](#)

## Conclusion

**(Rac)-Tivantinib** is a multifaceted anti-cancer agent with a complex pharmacological profile. Its dual mechanism of action, targeting both the c-MET signaling pathway and microtubule dynamics, presents both therapeutic opportunities and challenges. The significant impact of CYP2C19 metabolism on its pharmacokinetics underscores the importance of a personalized medicine approach in its clinical application. While late-stage clinical trials have not consistently demonstrated a survival benefit, the data gathered from extensive preclinical and clinical research provide valuable insights for the future development of c-MET inhibitors and microtubule-targeting agents. This guide serves as a comprehensive repository of this knowledge to aid researchers and drug development professionals in their ongoing efforts to advance cancer therapy.

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